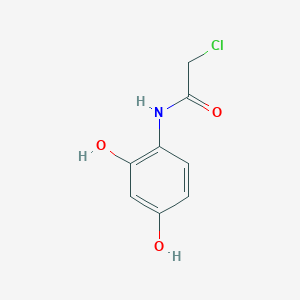

2-chloro-N-(2,4-dihydroxyphenyl)acetamide

Descripción general

Descripción

2-Chloro-N-(2,4-dihydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.611 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,4-dihydroxyphenyl)acetamide typically involves the reaction of 2,4-dihydroxybenzene-1-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-(2,4-dihydroxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

Reduction: The chloro group can be reduced to form an amine derivative.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Chloro-N-(2,4-dihydroxyphenyl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It can be used in the production of dyes, pigments, and other chemical products.

Mecanismo De Acción

The mechanism by which 2-chloro-N-(2,4-dihydroxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

2-Chloro-N-(2,4-dihydroxyphenyl)acetamide can be compared with other similar compounds such as:

2-Chloro-N-(3,4-dihydroxyphenyl)acetamide: Similar structure but with a different position of the hydroxyl groups.

2-Chloro-N-(2-hydroxyphenyl)acetamide: Similar structure but with only one hydroxyl group.

2-Chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but with a different position of the hydroxyl group.

These compounds may exhibit different biological activities and properties due to the variations in their structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Chloro-N-(2,4-dihydroxyphenyl)acetamide is an aromatic amide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and enzyme inhibition.

The molecular formula of this compound is . It features a chloro group and hydroxyl substituents on the phenyl ring, which contribute to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator , affecting various biochemical pathways:

- Enzyme Inhibition : this compound can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

- Receptor Interaction : The compound may bind to specific receptors, altering their activity and influencing physiological responses .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in cells, which is linked to various diseases .

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial activity against certain bacteria and fungi. Its effectiveness varies based on the concentration used and the specific microbial strains tested.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound inhibited a key enzyme involved in the biosynthesis of certain lipids. This inhibition could potentially lead to reduced inflammation in related diseases.

- Antioxidant Efficacy : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | , |

| Antimicrobial | Effective against specific bacterial strains | , |

| Enzyme Inhibition | Inhibits lipid biosynthesis enzyme |

Medicinal Chemistry

Due to its biological activities, this compound is being explored as a lead compound for drug development. Its potential applications include:

- Anti-inflammatory agents : Leveraging its enzyme inhibition properties.

- Antioxidants : Developing formulations aimed at reducing oxidative stress.

Industrial Uses

The compound can also be utilized in the production of specialty chemicals and dyes due to its reactive chloroacetamide structure .

Propiedades

IUPAC Name |

2-chloro-N-(2,4-dihydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-4-8(13)10-6-2-1-5(11)3-7(6)12/h1-3,11-12H,4H2,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHSNRUESMWZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.